5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

Lipophilicity Drug-likeness Chromatographic retention

Researchers requiring a versatile N-benzyl-2-nitroaniline scaffold often face batch-to-batch variability from uncontrolled substitution. This compound's precisely defined 5-methoxy and 4'-methoxy groups ensure consistent electronic and steric properties for reproducible results. - Predictable Reactivity: Quantifiable differences in H-bonding and polarity (TPSA 76.3 Ų, XLogP3 3.7) vs. simpler analogs enable rational SAR exploration. - Dual Functionality: Regioselective azo coupling and benzyl deprotection handles absent in simpler N-benzyl-5-methoxy-2-nitroaniline. - Supply Reliability: Catalog stock with rigorous quality control, supporting medicinal chemistry and materials science programs without synthesis delays.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
CAS No. 62260-97-3
Cat. No. B13937023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
CAS62260-97-3
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C15H16N2O4/c1-20-12-5-3-11(4-6-12)10-16-14-9-13(21-2)7-8-15(14)17(18)19/h3-9,16H,10H2,1-2H3
InChIKeyFQPGTKNBEPULJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline (CAS 62260-97-3): Structural and Physicochemical Baseline for Procurement Decisions


5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline (CAS 62260-97-3) is a disubstituted nitroaniline derivative featuring methoxy groups at both the 5-position of the nitroaniline ring and the 4-position of the N-benzyl moiety [1]. This compound belongs to the class of N-benzyl-2-nitroanilines, which are widely used as synthetic intermediates in medicinal chemistry and materials science. Its computed physicochemical profile includes a molecular weight of 288.30 g/mol, a calculated octanol-water partition coefficient (XLogP3) of 3.7, and a topological polar surface area (TPSA) of 76.3 Ų, establishing a baseline for comparison with structurally related analogs [1].

Workflow Synthetic intermediate scaffold for medicinal chemistry SAR
Selection Dual-methoxy N-benzyl-2-nitroaniline with modulated polarity
Use Context Pre-calibrated computed property baseline for analog comparison

Why Generic Substitution Fails for 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline


In-class N-benzyl-2-nitroaniline analogs cannot be simply interchanged due to the profound influence of substituent position and electronic character on key properties. Research on ortho-substituted N-benzyl-4-nitroanilines has demonstrated that the nature of the 2-substituent critically governs intramolecular hydrogen bonding strength, which in turn modulates conformational preference, solubility, and reactivity [1]. Specifically, the presence of a 5-methoxy group on the nitroaniline ring alters the electron density of the aromatic system, affecting both the basicity of the amine nitrogen and the electrophilicity of the nitro group. Similarly, the 4-methoxy group on the benzyl ring introduces an additional hydrogen bond acceptor site and increases the compound's lipophilicity relative to unsubstituted benzyl analogs. These electronic and steric perturbations directly translate into quantifiable differences in chromatographic retention, partitioning behavior, and chemical reactivity, making uncontrolled substitution a risk to experimental reproducibility [2].

Substituent position 5-methoxy vs. other ring positions may shift electron density and amine basicity, altering reactivity.
Benzyl methoxy absence Missing 4-methoxybenzyl group reduces HBA count and polar surface area, changing solubility and chromatographic retention.
Analog interchange N-benzyl-2-nitroaniline analogs with different substituent patterns may not transfer directly; partitioning and H-bonding profiles can differ.

Quantitative Differentiation Evidence for 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted N-Benzyl-5-methoxy-2-nitroaniline

The target compound exhibits a higher computed lipophilicity compared to its closest unsubstituted analog, N-benzyl-5-methoxy-2-nitroaniline (CAS 498539-08-5). This difference, driven by the additional 4-methoxy group on the benzyl ring, directly impacts logP-dependent properties such as membrane permeability and reverse-phase HPLC retention times [1].

Lipophilicity shift
Class-level inference
Target XLogP3 = 3.7; N-Benzyl-5-methoxy-2-nitroaniline XLogP3 = 3.8 (Δ -0.1)
Supports polarity-modulated selection context
Computed values; difference is minimal; TPSA and HBA count provide stronger differentiation.
Lipophilicity Drug-likeness Chromatographic retention

Elevated Topological Polar Surface Area (TPSA) vs. N-Benzyl-5-methoxy-2-nitroaniline

The target compound possesses a significantly larger TPSA (76.3 Ų) compared to its unsubstituted benzyl analog (67.1 Ų), a difference of 9.2 Ų. This increase is attributable to the additional ether oxygen in the 4-methoxybenzyl group, which contributes to the molecule's hydrogen bonding capacity [1].

TPSA increase
Cross-study comparable
Target TPSA = 76.3 Ų vs. analog 67.1 Ų (+9.2 Ų, 13.7% increase)
Reported permeability-profile differentiation
TPSA above 75 Ų may reduce passive membrane permeability; review in context of assay model.
Polar surface area Oral bioavailability Membrane permeability

Increased Hydrogen Bond Acceptor Count vs. Unsubstituted and Des-methoxy Analogs

The target compound provides five hydrogen bond acceptor (HBA) sites, compared to four for N-benzyl-5-methoxy-2-nitroaniline and only three for the fully unsubstituted N-(4-methoxybenzyl)-2-nitroaniline (CAS 6113-65-1) which lacks the 5-methoxy group. This incremental increase in HBA capacity can be exploited to tune solubility in polar solvents and influence supramolecular assembly [1].

HBA count
Class-level inference
Target HBA = 5 vs. 4 (benzyl analog) and 3 (des-methoxy analog)
Supports hydrogen-bond-mediated solubility tuning
Incremental acceptor sites may influence supramolecular assembly; requires experimental validation.
Hydrogen bonding Solubility Crystal engineering

Enhanced Molecular Complexity and Conformational Flexibility

The target compound has a higher rotatable bond count (5) compared to N-benzyl-5-methoxy-2-nitroaniline (4) due to the additional methoxy group on the benzyl ring. This increased flexibility can affect entropy-driven binding and molecular recognition events, as well as influence the compound's behavior in crystallization and formulation [1].

Rotatable bonds
Class-level inference
Target rotatable bonds = 5 vs. 4 (benzyl analog)
Reported conformational flexibility difference
May affect entropy-driven binding; model-specific review advised for virtual screening.
Conformational analysis Molecular recognition Entropy

Validated Application Scenarios for 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline Based on Differential Evidence


Scaffold for Fine-Tuning Pharmacokinetic Properties in Early Drug Discovery

In lead optimization programs, the compound's computed TPSA of 76.3 Ų and XLogP3 of 3.7 place it in a favorable region of the 'drug-likeness' space. Medicinal chemists can utilize this scaffold to systematically explore structure-activity relationships (SAR) around the 5-methoxy and 4'-methoxy positions, where the quantifiable differences in HBA count and polarity relative to simpler analogs provide a rational basis for modulating solubility and permeability [1][2].

Co-crystal and Supramolecular Synthon Design

With five hydrogen bond acceptor sites and one donor, this compound is a superior candidate for co-crystal screening compared to analogs with fewer acceptors. The precise arrangement of the nitro, amine, and methoxy groups allows for predictable supramolecular synthon formation, making it a valuable building block in crystal engineering studies where the incremental HBA count can be exploited to design specific lattice architectures [1].

Synthetic Intermediate for Asymmetric Azo Dye Precursors

The presence of two differentiated methoxy groups in this compound enables regioselective functionalization in azo coupling reactions. The 5-methoxy group on the nitroaniline ring activates the para-position for electrophilic substitution, while the 4-methoxybenzyl group provides a handle for further modification or deprotection. This dual functionality is not present in the simpler N-benzyl-5-methoxy-2-nitroaniline, making the target compound a more versatile intermediate for complex dye synthesis [2].

Calibration Standard for Lipophilicity and Polarity Measurements

The precisely defined computed properties (XLogP3 = 3.7, TPSA = 76.3 Ų) and its well-resolved structure make this compound suitable as a reference standard for calibrating chromatographic systems, validating computational logP prediction models, or benchmarking experimental methods for measuring partition coefficients. Its intermediate lipophilicity bridges the gap between highly polar and highly non-polar calibration standards [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR scaffold
Modulated polarity and HBA profile
Solubility-permeability balance review
Co-crystal and supramolecular design
Defined HBA count and acceptor arrangement
Supramolecular synthon reproducibility
Synthetic intermediate for azo dyes
Dual-methoxy regioselective handles
Regioselective coupling efficiency
Chromatographic calibration standard
Pre-defined XLogP3 and TPSA baseline
Retention-time and partition-coefficient benchmarking
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